molecular formula C11H15FO B8612545 3-Methyl-1-(2-fluoro phenyl)butylalcohol

3-Methyl-1-(2-fluoro phenyl)butylalcohol

Cat. No.: B8612545
M. Wt: 182.23 g/mol
InChI Key: WPEOUDYBSORWKK-UHFFFAOYSA-N
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Description

3-Methyl-1-(2-fluorophenyl)butylalcohol is a fluorinated aromatic alcohol with a branched alkyl chain. Its structure comprises a butyl backbone (four carbons) with a methyl group at the third carbon and a 2-fluorophenyl substituent attached to the first carbon. The hydroxyl group is positioned on the first carbon, making it a tertiary alcohol (assuming the phenyl, hydroxyl, and two additional carbons are bonded to the same carbon).

Properties

Molecular Formula

C11H15FO

Molecular Weight

182.23 g/mol

IUPAC Name

1-(2-fluorophenyl)-3-methylbutan-1-ol

InChI

InChI=1S/C11H15FO/c1-8(2)7-11(13)9-5-3-4-6-10(9)12/h3-6,8,11,13H,7H2,1-2H3

InChI Key

WPEOUDYBSORWKK-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C1=CC=CC=C1F)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Comparisons

(a) Repaglinide

Repaglinide, a hypoglycemic agent, shares a partial structural motif with the target compound: 3-methyl-1-[2-(piperidin-1-yl)phenyl]butylamino . Key differences include:

  • Aromatic Substituent : Repaglinide has a 2-(piperidin-1-yl)phenyl group, whereas the target compound features a 2-fluorophenyl group.
  • Functional Groups : Repaglinide contains an amide and a benzoic acid moiety, unlike the tertiary alcohol in 3-Methyl-1-(2-fluorophenyl)butylalcohol.
  • Pharmacological Role : Repaglinide’s complexity enables insulin secretion modulation, while the target compound’s applications remain uncharacterized in the provided evidence.
(b) 2-Fluorophenol

2-Fluorophenol (CAS 367-12-4) is a phenol derivative with a fluorine atom at the ortho position . Contrasts with the target compound include:

  • Acidity: Phenols (pKa ~10) are significantly more acidic than alcohols (pKa ~16–20).
  • Solubility: The hydroxyl group in 2-fluorophenol enhances water solubility compared to tertiary alcohols but is offset by aromatic hydrophobicity.
(c) Isobutyl Alcohol (2-Methyl-1-propanol)

Isobutyl alcohol (CAS 78-83-1) is a primary branched alcohol with the formula (CH₃)₂CHCH₂OH . Differences from the target compound:

  • Branching and Substituents : Simpler structure lacking aromatic or fluorine groups.
  • Physical Properties : Higher volatility and water solubility due to being a primary alcohol.
(d) 2-Methoxyethanol

2-Methoxyethanol (CAS 109-86-4) contains an ether and primary alcohol group . Key distinctions:

  • Polarity : Ether and hydroxyl groups increase polarity and water solubility compared to aromatic tertiary alcohols.
  • Toxicity: 2-Methoxyethanol is associated with hematotoxic effects, highlighting how functional groups influence biological activity.

Hypothesized Physicochemical Properties (Based on Structural Analogues)

Compound Molecular Formula Functional Groups Key Properties (Inferred)
3-Methyl-1-(2-fluorophenyl)butylalcohol C₁₁H₁₅FO Tertiary alcohol, 2-fluorophenyl Low water solubility, high lipophilicity
Repaglinide C₂₇H₃₆N₂O₄ Amide, benzoic acid, piperidine High molecular weight, polar/apolar balance
2-Fluorophenol C₆H₅FO Phenol, fluorine Moderate acidity, moderate solubility
Isobutyl Alcohol C₄H₁₀O Primary alcohol High volatility, miscible in water
2-Methoxyethanol C₃H₈O₂ Ether, primary alcohol High polarity, water-miscible

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